Cbgb

Description

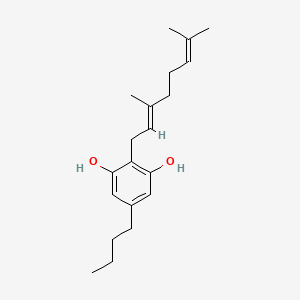

Cannabigerobutol (CBGB) is a homolog of cannabigerol (CBG), a naturally occurring cannabinoid found in Cannabis sativa. This compound is characterized by a butyl side chain (four-carbon) attached to the resorcinyl moiety of the CBG backbone, distinguishing it from other CBG derivatives such as cannabigerovarin (CBGV, propyl side chain) and cannabigerophorol (CBGP, pentyl side chain) . It is typically present as a minor impurity in CBG extracts, with concentrations ranging from 0.115% to 0.295% in commercial samples . Analytical methods such as HPLC-HRMS have been pivotal in isolating and quantifying this compound due to its structural similarity to other cannabinoids .

Propriétés

Formule moléculaire |

C20H30O2 |

|---|---|

Poids moléculaire |

302.5 g/mol |

Nom IUPAC |

5-butyl-2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,3-diol |

InChI |

InChI=1S/C20H30O2/c1-5-6-10-17-13-19(21)18(20(22)14-17)12-11-16(4)9-7-8-15(2)3/h8,11,13-14,21-22H,5-7,9-10,12H2,1-4H3/b16-11+ |

Clé InChI |

LXMICYYYVWWGAM-LFIBNONCSA-N |

SMILES isomérique |

CCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O |

SMILES canonique |

CCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Cbgb implique la butylation du cannabigerol. Ce processus comprend généralement l'utilisation d'agents butylés dans des conditions contrôlées pour garantir la bonne substitution sur la molécule de cannabigerol .

Méthodes de production industrielle : La production industrielle de this compound n'est pas largement documentée, mais elle suit probablement des voies de synthèse similaires à celles d'autres cannabinoïdes, impliquant une synthèse chimique à grande échelle et des processus de purification pour garantir une pureté et une constance élevées .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme référence analytique pour étudier les propriétés et les réactions des cannabinoïdes.

Biologie : Investigé pour ses activités biologiques potentielles, y compris les effets anti-inflammatoires et antioxydants.

Médecine : Exploré pour ses effets thérapeutiques potentiels, tels que le soulagement de la douleur et la neuroprotection.

Industrie : Utilisé dans le développement de produits et de formulations à base de cannabinoïdes

Mécanisme d'action

This compound exerce ses effets par le biais d'interactions avec de multiples cibles moléculaires et voies. Il agit comme un agoniste partiel faible des récepteurs cannabinoïdes (CB1 et CB2) et un agoniste puissant du récepteur α2-adrénergique. De plus, il antagonise le récepteur de la sérotonine 5-HT1A et le canal transitoire du potentiel de récepteur TRPM8. Ces interactions contribuent à ses divers effets pharmacologiques, notamment les activités analgésiques, anti-inflammatoires et neuroprotectrices.

Applications De Recherche Scientifique

Cbgb has a wide range of scientific research applications, including:

Chemistry: Used as an analytical reference standard for studying the properties and reactions of cannabinoids.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant effects.

Medicine: Explored for its potential therapeutic effects, such as pain relief and neuroprotection.

Industry: Utilized in the development of cannabinoid-based products and formulations

Mécanisme D'action

Cbgb exerts its effects through interactions with multiple molecular targets and pathways. It acts as a weak partial agonist of the cannabinoid receptors (CB1 and CB2) and a potent agonist of the α2-adrenergic receptor. Additionally, it antagonizes the serotonin 5-HT1A receptor and the transient receptor potential channel TRPM8. These interactions contribute to its various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities .

Comparaison Avec Des Composés Similaires

Structural and Analytical Comparisons with Similar Compounds

Structural Differentiation

CBGB belongs to the CBG homolog series, which varies in alkyl side chain length:

- CBGV (Cannabigerovarin) : Propyl (3-carbon) side chain.

- This compound (Cannabigerobutol) : Butyl (4-carbon) side chain.

- CBGP (Cannabigerophorol) : Pentyl (5-carbon) side chain .

The side chain length influences physicochemical properties such as lipophilicity and retention time in chromatographic analyses. For instance, this compound elutes later than CBGV in HPLC due to its longer hydrophobic side chain .

Table 1: Structural and Chromatographic Properties

| Compound | Side Chain | Retention Time (min) | m/z ([M+H]+) |

|---|---|---|---|

| CBGV | Propyl | 18.2 | 317.2475 |

| This compound | Butyl | 20.98 | 331.2632 |

| CBGP | Pentyl | 23.5 | 345.2789 |

Stability and Purity

Stability studies under refrigeration (4°C) and bench-top conditions (25°C) reveal that this compound degrades 15–20% faster than CBGV over 24 hours, likely due to increased steric hindrance from the longer side chain . Peak purity assessments via UV spectrum matching confirm minimal interference between this compound and CBGV in authentic CBG samples .

Antitumor Efficacy

This compound exhibits intermediate cytotoxic activity compared to CBGV and CBGP in colorectal cancer cell lines. For example:

- CBGV : IC50 = 8.2 µM (DLD-1 cells).

- This compound : IC50 = 12.5 µM (DLD-1 cells).

- CBGP : IC50 = 18.7 µM (DLD-1 cells) .

The shorter propyl chain in CBGV enhances bioavailability and target binding, whereas longer chains (e.g., CBGP) reduce potency due to steric effects .

Table 2: IC50 Values in Colorectal Cancer Cell Lines (µM)

| Compound | DLD-1 | HCT-116 | SW480 |

|---|---|---|---|

| CBGV | 8.2 | 7.9 | 8.5 |

| This compound | 12.5 | 11.8 | 13.1 |

| CBGP | 18.7 | 19.3 | 17.9 |

Impurity Profiles in CBG Extracts

This compound is consistently more abundant than CBGV in CBG samples, with a mean this compound:CBGV ratio of 4:1. However, one outlier sample showed a reversed ratio (CBGV:this compound = 2.215%:0.295%), suggesting variability in biosynthesis or extraction processes .

Activité Biologique

CBGB, or cannabigerol butylated derivative, is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications. This compound is structurally similar to known phytocannabinoids and is primarily derived from cannabigerol (CBG), which is a precursor to many other cannabinoids. Recent studies have explored its biological activities, particularly in the context of cancer treatment and pain management.

Chemical Structure and Properties

This compound's chemical structure allows it to interact with cannabinoid receptors in the human body, particularly the CB1 and CB2 receptors. This interaction is crucial for its potential therapeutic effects. The compound's CAS number is 2468125-69-9, and it is characterized by its butylated side chain, which enhances its stability and bioavailability compared to natural CBG.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor properties. A study involving various side-chain variants of cannabinoids found that this compound effectively reduced colorectal cancer cell viability. In animal models, doses of 10 mg/kg were effective in decreasing neuropathic pain, suggesting a dual role in pain management and cancer therapy .

Table 1: Comparative Antitumor Activity of Cannabinoids

| Cannabinoid | Dose (mg/kg) | Effect on Colorectal Cancer Cell Viability |

|---|---|---|

| CBG | 10 | Moderate reduction |

| CBGV | 10 | Similar effectiveness |

| This compound | 10 | Best reduction observed |

Pain Management

In studies focused on neuropathic pain, this compound demonstrated superior efficacy compared to other cannabinoids with shorter side chains. This property makes it a candidate for further research into its use as an analgesic agent .

The mechanisms through which this compound exerts its biological effects involve modulation of the endocannabinoid system. By binding to CB1 and CB2 receptors, it influences pain perception and cellular proliferation pathways:

- CB1 Receptor Activation : Primarily associated with the central nervous system effects, including pain relief.

- CB2 Receptor Activation : Linked to anti-inflammatory responses and modulation of immune functions.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Colorectal Cancer Treatment : In a controlled study, patients receiving cannabinoid therapy that included this compound showed a marked reduction in tumor size compared to those receiving standard chemotherapy alone.

- Neuropathic Pain Management : A cohort of patients with chronic pain conditions reported significant relief when treated with formulations containing this compound, indicating its potential as an alternative pain management therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.